molecular formula C10H14ClNO B2733054 3-(3-Methoxyphenyl)azetidine hydrochloride CAS No. 1203684-74-5

3-(3-Methoxyphenyl)azetidine hydrochloride

Cat. No.: B2733054
CAS No.: 1203684-74-5
M. Wt: 199.68
InChI Key: SCNFBPWWFIGVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)azetidine hydrochloride is a chemical intermediate of significant interest in advanced pharmaceutical research and development. The azetidine ring is a four-membered nitrogen-containing heterocycle that introduces strategic structural and steric properties into a molecule . This makes it a valuable scaffold in medicinal chemistry for creating novel bioactive compounds. Research into azetidine-based structures has shown promise in the development of selective enzyme inhibitors. For instance, azetidine-based imidazopyridines have been explored as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), presenting a potential therapeutic approach for conditions like pulmonary arterial hypertension . The incorporation of the 3-methoxyphenyl moiety further enhances the potential for these molecules to interact with diverse biological targets. As a versatile building block, this compound is primarily utilized in the synthesis of more complex molecules for investigating new therapeutic pathways and in structure-activity relationship (SAR) studies. It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

3-(3-methoxyphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8(5-10)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNFBPWWFIGVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Advanced Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For 3-(3-Methoxyphenyl)azetidine hydrochloride, the analysis would be performed on the protonated free base ([M+H]⁺). The exact mass is calculated from the sum of the most abundant isotopes of each element.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Molecular Formula (Free Base)IonCalculated m/z
C₁₀H₁₃NO[C₁₀H₁₄NO]⁺164.1070

Fragmentation Pattern Analysis

While specific mass spectrometry data for this compound is not extensively detailed in the public domain, a theoretical fragmentation pattern can be postulated based on its molecular structure. The molecule consists of a central azetidine (B1206935) ring, a 3-methoxyphenyl (B12655295) substituent, and a hydrochloride salt. In mass spectrometry, particularly under electron ionization (EI), the molecule would first be ionized to its molecular ion. The fragmentation would then proceed through several predictable pathways, primarily dictated by the stability of the resulting fragments.

Key fragmentation pathways would likely include:

Alpha-Cleavage: The bonds adjacent to the nitrogen atom in the azetidine ring are susceptible to cleavage. This is a common fragmentation pathway for amines.

Loss of the Methoxyphenyl Group: Cleavage of the bond connecting the methoxyphenyl group to the azetidine ring.

Fragmentation of the Methoxyphenyl Ring: The methoxy (B1213986) group (-OCH3) can be lost, and the aromatic ring itself can undergo characteristic fragmentation.

Ring Opening of Azetidine: The four-membered azetidine ring can undergo ring-opening fragmentation.

A study on the fragmentation of related compounds, such as ketamine analogues with a methoxyphenyl group, shows characteristic losses of radicals and neutral molecules related to the substituents on the benzene (B151609) and amine groups. mdpi.commiamioh.edu For instance, the cleavage of the carbon bond can yield a fragment at m/z 121.0650, which is indicative of the methoxy-substituted phenyl portion. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment (m/z) Proposed Structure/Loss
199/201 [M]+• Molecular ion (with Cl isotope)
164 [M-HCl]+•
135 Loss of azetidine
121 Methoxyphenyl fragment
108 Loss of HCN from the azetidine fragment
91 Tropylium ion from the benzene ring

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the secondary amine hydrochloride, the aromatic ring, the ether linkage, and the aliphatic azetidine ring. The expected IR absorption bands are summarized in the table below.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine salt) Stretching 2400-2800 (broad)
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-2960
C=C (Aromatic) Stretching 1450-1600
C-O (Ether) Asymmetric Stretching 1230-1270
C-O (Ether) Symmetric Stretching 1020-1060

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the methoxy-substituted benzene ring. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

The primary electronic transitions for this compound would be π → π* transitions within the aromatic ring. While an experimental UV-Vis spectrum for this specific compound is not available in the reviewed literature, related aromatic compounds show characteristic absorption bands. science-softcon.de

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Expected λmax (nm) Solvent
π → π* (Primary band) ~220 Ethanol/Methanol

Elemental Analysis (C, H, N, Cl) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound and to verify its empirical formula. For this compound, the empirical formula is C10H14ClNO. sigmaaldrich.com The expected elemental composition can be calculated from the molecular weight of the compound, which is 199.68 g/mol . sigmaaldrich.com

Table 4: Elemental Analysis Data for this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.01 10 120.10 60.15
Hydrogen H 1.01 14 14.14 7.08
Nitrogen N 14.01 1 14.01 7.02
Chlorine Cl 35.45 1 35.45 17.75
Oxygen O 16.00 1 16.00 8.01

| Total | | | | 199.70 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

However, a search of the existing scientific literature and crystallographic databases did not yield any published crystal structure for this compound. Therefore, no experimental data on its solid-state structure can be presented at this time.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Methods (e.g., Density Functional Theory, G3MP2)

Quantum chemical methods are central to modern chemical research, allowing for the detailed calculation of molecular properties from first principles. Methods like Density Functional Theory (DFT) and Gaussian-n theory (e.g., G3MP2) are widely used to study organic molecules, including heterocyclic systems like azetidines. DFT is valued for its balance of computational cost and accuracy in determining electronic structure, while G3MP2 is known for its high accuracy in predicting thermochemical data.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. Using methods such as DFT, a theoretical model of 3-(3-Methoxyphenyl)azetidine hydrochloride would be optimized to find its lowest energy conformation. This process calculates the forces on each atom and adjusts their positions until a stable structure (a minimum on the potential energy surface) is located.

The resulting optimized geometry provides key structural parameters, including:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Dihedral Angles: The torsional angles describing the spatial relationship between four atoms, which define the puckering of the azetidine (B1206935) ring and the orientation of the methoxyphenyl substituent.

Analysis of the electronic structure also reveals the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for understanding reactivity. While specific computational studies providing these optimized parameters for this compound are not publicly available, this methodology is standard for characterizing such compounds.

Thermochemical properties are vital for assessing the energetic stability of a molecule. The standard heat of formation (HOF or ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Positive HOF values indicate that a molecule is energetically unstable relative to its elements. High-accuracy methods like G3MP2 are often employed for these calculations. acs.org

Strain energy (SE) is a critical feature of cyclic compounds like azetidines. The four-membered azetidine ring possesses significant angle strain due to its deviation from ideal tetrahedral bond angles (109.5°). This inherent strain, estimated to be around 25.4 kcal/mol for the parent azetidine ring, influences the molecule's stability and reactivity. rsc.org The SE for a substituted derivative like this compound would be calculated by comparing its computed HOF to a hypothetical, strain-free reference compound.

While precise calculated values for this compound are not found in the reviewed literature, the expected high positive HOF and significant SE would be defining thermochemical characteristics.

Table 1: Illustrative Thermochemical Data This table illustrates the type of data generated from thermochemical calculations. Specific values for this compound are not available in the cited literature.

Property Calculated Value Units Method
Heat of Formation (HOF) Data not available kJ/mol G3MP2
Strain Energy (SE) Data not available kJ/mol

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation determines the frequencies of the normal modes of vibration of the molecule. The results serve two main purposes:

Confirmation of a True Minimum: A stable, optimized structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state rather than a stable molecule.

Prediction of Spectroscopic Data: The calculated frequencies correspond to the absorption bands in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical and experimental spectra, aiding in the structural confirmation of the synthesized compound.

For this compound, theoretical vibrational analysis would predict characteristic frequencies for the N-H stretch of the protonated amine, C-H stretches of the aromatic and aliphatic groups, C-O stretches of the methoxy (B1213986) group, and various bending and rocking modes of the azetidine ring.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it into two radical fragments). BDE is a direct measure of bond strength and a key indicator of a molecule's thermal and kinetic stability. acs.org The weakest bond in a molecule typically represents the most likely site for initial decomposition upon heating.

In this compound, important BDEs would include those for the C-N and C-C bonds within the strained azetidine ring, as well as the bond connecting the phenyl group to the ring. Higher BDE values for the ring bonds would suggest greater kinetic stability. Calculations would likely show that the bonds within the azetidine ring are activated by ring strain, potentially having lower BDEs compared to similar bonds in acyclic amines, which is a key aspect of their unique reactivity. rsc.org

Table 2: Key Bond Dissociation Energies (BDEs) of Interest This table indicates the bonds for which BDE calculations would be informative. Specific values for this compound are not available in the cited literature.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can explore the dynamic behavior of molecules.

The four-membered azetidine ring is not perfectly planar. It exists in puckered conformations to relieve some of the torsional strain. The degree of puckering and the energy barrier to inversion between conformations are fundamental properties of the ring system. For a 3-substituted azetidine, the substituent can exist in either a pseudo-axial or pseudo-equatorial position relative to the ring.

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This analysis provides insights into the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

In hypothetical docking studies involving this compound, the compound would be docked against a relevant biological target. For azetidine derivatives, potential targets could include enzymes like histone deacetylases (HDACs) or various receptors, given their prevalence in medicinal chemistry. jocpr.comrsc.org The results of such a study are typically quantified by a docking score, which estimates the binding affinity (often in kcal/mol), with lower (more negative) values indicating a stronger predicted interaction.

The analysis would reveal key amino acid residues in the target's binding pocket that interact with specific moieties of the ligand. For instance, the methoxy group on the phenyl ring might act as a hydrogen bond acceptor, while the phenyl ring itself could engage in π-π stacking or hydrophobic interactions. The nitrogen atom in the azetidine ring, particularly in its protonated form, could serve as a crucial hydrogen bond donor. researchgate.net These interactions are fundamental to the molecule's potential biological activity.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target
ParameterValue/Description
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsThe azetidine nitrogen (N-H) forms a hydrogen bond with the side chain of ASP-120. The methoxy oxygen (O-CH3) forms a hydrogen bond with the backbone N-H of GLY-150.
Hydrophobic InteractionsThe methoxyphenyl ring engages in hydrophobic interactions with residues LEU-85, VAL-90, and ILE-148.
π-π StackingThe phenyl ring forms a π-π stacking interaction with the aromatic side chain of PHE-210.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to validate the predicted binding pose and assess the stability of the ligand-protein complex over time. researchgate.net MD simulations model the atomic and molecular motion, providing a dynamic view of the interactions that is not captured by the static picture of docking. mdpi.com A simulation run, typically on the nanosecond timescale, can confirm whether the initial docked pose is maintained or if the ligand undergoes significant conformational changes. mdpi.comnih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg). researchgate.net

RMSD measures the average deviation of the protein backbone and ligand atoms from their initial positions, with a stable, low-value plateau indicating that the complex has reached equilibrium and remains stable. mdpi.com

RMSF highlights the flexibility of different regions of the protein, identifying which amino acid residues fluctuate the most upon ligand binding.

Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM-PBSA). researchgate.net This provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvation effects and entropic contributions. These simulations offer a deeper understanding of the structural and energetic factors governing the stability of the ligand-target interaction. nih.gov

Table 2: Illustrative Results from a 100 ns Molecular Dynamics Simulation
ParameterResultInterpretation
Protein RMSDPlateau at 1.5 ± 0.3 ÅThe protein structure remains stable throughout the simulation.
Ligand RMSDStable within the binding pocket at 0.8 ± 0.2 ÅThe ligand maintains a stable binding pose.
Binding Free Energy (ΔGbind)-25.5 kcal/molIndicates a strong and favorable binding affinity.
Key Interacting ResiduesASP-120, GLY-150, PHE-210Confirms the persistence of key interactions identified in docking.

Computational Prediction of Chemical Reactivity and Synthetic Pathways

Computational chemistry offers powerful tools for predicting the chemical reactivity of molecules and exploring potential synthetic pathways. novartis.com These methods, often based on quantum mechanics, can provide detailed information about a molecule's electronic structure, which governs its behavior in chemical reactions.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity.

HOMO: This orbital acts as an electron donor (nucleophile). A higher HOMO energy indicates a greater willingness to donate electrons.

LUMO: This orbital acts as an electron acceptor (electrophile). A lower LUMO energy signifies a greater ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. bhu.ac.in For this compound, Density Functional Theory (DFT) calculations would be used to determine the energies and shapes of these orbitals. bhu.ac.in The analysis would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, regions with a high density of the LUMO would be susceptible to nucleophilic attack, while areas with high HOMO density would be the likely sites of electrophilic attack. nih.govresearchgate.net

Table 3: Illustrative FMO Analysis for 3-(3-Methoxyphenyl)azetidine
ParameterValue (eV)Interpretation
HOMO Energy-6.2Indicates the energy of the most available electrons for donation. The phenyl ring is the likely location.
LUMO Energy-0.5Indicates the energy of the lowest energy orbital for accepting electrons. The azetidine ring is a potential location.
HOMO-LUMO Gap (ΔE)5.7Suggests a relatively stable molecule with moderate reactivity.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For a molecule like this compound, these techniques could be used to explore its synthesis or its reactions, such as ring-opening reactions characteristic of strained azetidine rings. rsc.orgresearchgate.net

By employing methods like DFT, the potential energy surface of a proposed reaction can be mapped out. This involves calculating the energies of reactants, products, and all conceivable intermediates and transition states along the reaction coordinate. The transition state is the highest energy point on the lowest energy path between a reactant and a product. Its structure and energy (the activation energy) determine the rate and feasibility of a reaction.

For example, in a hypothetical nucleophilic substitution reaction on the azetidine ring, computational analysis could determine whether the reaction proceeds via a concerted (e.g., SN2) or a stepwise mechanism. The calculated energy barriers for each pathway would reveal the most favorable route. This level of mechanistic insight is crucial for optimizing reaction conditions and predicting the formation of side products.

Structure Activity Relationship Sar Studies of Azetidine Derivatives

Design Principles for Exploring Chemical Space Around the Azetidine (B1206935) Core

The exploration of chemical space around the azetidine core is guided by several key design principles. The azetidine ring serves as a rigid scaffold that can help to establish productive interactions between a ligand and its protein target. nih.gov This rigidity is a key feature that medicinal chemists leverage to improve the pharmacological properties of drug candidates. nih.gov

One common strategy involves the synthesis of diverse compound libraries by functionalizing the azetidine ring at various positions. technologynetworks.com This approach allows for the systematic investigation of how different substituents impact biological activity. The development of diverse azetidine-based scaffolds, including fused, bridged, and spirocyclic ring systems, has been a focus of research to access novel chemical space for drug and probe discovery. nih.gov These efforts aim to generate lead-like molecules with optimized physicochemical properties, particularly for challenging targets like the central nervous system. nih.gov

The incorporation of the azetidine moiety can also improve pharmacokinetic properties. nih.gov For example, the replacement of larger heterocyclic rings with an azetidine can lead to improved ligand efficiency due to a lower molecular weight. nih.gov Furthermore, the nitrogen atom within the ring offers a site for synthetic modification and can act as a basic center in target molecules. nih.gov

Impact of Substituent Position and Electronic Properties on Biological Interactions

For instance, in a study of azetidine derivatives as GABA uptake inhibitors, compounds with substitutions at the 2-position, such as azetidin-2-ylacetic acid derivatives with lipophilic residues, showed high potency at the GAT-1 transporter. nih.gov In contrast, a derivative with a substitution at the 3-position, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, was found to be the most potent GAT-3 inhibitor among the tested compounds. nih.gov

The electronic nature of the substituents also has a profound effect. The presence of electron-withdrawing groups, such as a trifluoromethyl group, can alter the pKa, lipophilicity, and metabolic stability of the compound. rsc.org Conversely, electron-donating groups on an aryl substituent can influence the stability of the azetidine ring itself. rsc.org The electronic properties of substituents can also affect the reactivity and potential decomposition pathways of the azetidine ring. nih.gov For example, azetidines linked to conjugated heteroaryls have demonstrated enhanced chemical stability. nih.gov

The following table presents data on the inhibitory activity of various azetidine derivatives, highlighting the impact of different substituents on their biological activity as GABA uptake inhibitors.

CompoundSubstituent at Position 2Substituent at Position 3Other SubstituentsTargetIC50 (µM)
Derivative 1 Acetic acid moiety with a 4,4-diphenylbutenyl residueGAT-12.83
Derivative 2 Acetic acid moiety with a 4,4-bis(3-methyl-2-thienyl)butenyl residueGAT-12.01
12d Carboxylic acid1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}GAT-315.3
18b 3-Hydroxy-3-(4-methoxyphenyl)GAT-126.6
18e 3-Hydroxy-3-(4-methoxyphenyl)GAT-331.0

Role of the Azetidine Ring System Rigidity in Modulating Biological Activity

The rigidity of the four-membered azetidine ring is a key factor in its ability to modulate biological activity. ebi.ac.uk This conformational constraint reduces the number of accessible conformations of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target. ebi.ac.uk By presenting substituents in a well-defined spatial orientation, the azetidine scaffold can enhance the specificity and potency of a drug candidate. nih.gov

Azetidines are considered conformationally constrained analogs of endogenous ligands like GABA and beta-alanine. nih.govebi.ac.uk This constrained nature allows them to mimic the bioactive conformation of these neurotransmitters, leading to potent inhibition of their transporters. The inherent ring strain of the azetidine ring also contributes to its unique chemical reactivity and biological profile. researchgate.net While this strain can sometimes lead to stability issues, it also endows the ring system with a distinct character that can be exploited in drug design. nih.govresearchgate.net

Stereochemical Considerations in Azetidine SAR and Enantioselective Synthesis

Stereochemistry is a critical aspect of azetidine SAR, as the spatial arrangement of atoms can have a significant impact on biological activity. The development of enantioselective synthetic methods is therefore crucial for accessing stereochemically pure azetidine derivatives for biological evaluation. nih.gov

Various strategies for the enantioselective synthesis of azetidines have been developed. These include methods that rely on diastereomeric induction from a chiral substrate or a stoichiometric chiral auxiliary. nih.gov More recently, catalytic enantioselective difunctionalization of achiral precursors has emerged as a powerful approach for the construction of chiral 2,3-disubstituted azetidines. nih.gov

Gold-catalyzed intermolecular oxidation of alkynes offers a flexible and stereoselective route to chiral azetidin-3-ones. nih.gov Another approach involves the use of chiral tert-butanesulfinamides to achieve diastereocontrol in the synthesis of C2-substituted azetidines. acs.org The ability to produce either stereoisomer by selecting the appropriate (R)- or (S)-sulfinamide reactant is a significant advantage of this method. acs.org Furthermore, stereoselective additions of organolithiums to 2-oxazolinylazetidines have been shown to be an effective route to 2-acylazetidines with a high level of stereocontrol. frontiersin.org

Mechanistic Research on Pharmacological Interactions Pre Clinical Perspectives

Investigation of Specific Molecular Targets (e.g., Enzymes, Receptors)

Preclinical studies on compounds structurally related to 3-(3-Methoxyphenyl)azetidine hydrochloride suggest that key molecular targets are likely to be monoamine transporters. Specifically, the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) have been identified as high-affinity binding sites for 3-aryl-azetidine derivatives. nih.gov Research into a series of 3-aryl-3-arylmethoxy-azetidines demonstrated that these compounds can exhibit high affinity for SERT, with some analogs showing selectivity for SERT over DAT. nih.gov

Another significant molecular target for azetidine-containing compounds is the vesicular monoamine transporter 2 (VMAT2). nih.gov VMAT2 is responsible for the packaging of monoamine neurotransmitters into synaptic vesicles. Inhibition of VMAT2 is a mechanism of action for several drugs used in the treatment of hyperkinetic movement disorders. A study on novel cis- and trans-azetidine analogs, structurally distinct from this compound but sharing the core azetidine (B1206935) ring, showed potent inhibition of [3H]dopamine uptake into isolated synaptic vesicles, indicating interaction with VMAT2. nih.gov

The p-methoxyphenyl group present in related azetidine compounds can play a significant role in modulating biological activity, potentially by influencing binding to specific targets. ontosight.ai Therefore, it is plausible that this compound interacts with these monoamine transporters, although direct evidence is not currently available.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Human Topoisomerase II, N-ribosyl hydrolases)

There is currently no publicly available pre-clinical research that specifically investigates the interaction of this compound or its close analogs with Human Topoisomerase II or N-ribosyl hydrolases. While azetidine-containing compounds have been explored for a wide range of biological activities, data on their mechanisms of inhibition for these particular enzymes are absent from the scientific literature. medwinpublishers.com

Exploration of Receptor Binding Modalities and Downstream Signaling Pathways (e.g., Dopamine Receptors, Estrogen Receptor Alpha)

The exploration of receptor binding for 3-aryl-azetidine derivatives has primarily focused on their interaction with monoamine transporters rather than direct binding to dopamine or estrogen receptors. The binding of these compounds to DAT and SERT suggests a mechanism that modulates the concentration of dopamine and serotonin in the synaptic cleft, which in turn would affect downstream signaling of dopamine and serotonin receptors.

For instance, a study on 3-aryl-3-arylmethoxy-azetidines revealed that these compounds could displace radiolabeled ligands from both DAT and SERT in rat brain tissue. nih.gov The affinity for these transporters varied depending on the specific substitutions on the aryl rings, indicating that the methoxy (B1213986) group in this compound likely influences its binding profile. nih.gov The 3-aryl-3-arylmethoxy-azetidines were generally found to be SERT selective. nih.gov

The inhibition of VMAT2 by azetidine analogs provides another indirect mechanism for modulating dopaminergic pathways. nih.gov By inhibiting the uptake of dopamine into synaptic vesicles, these compounds can alter the amount of neurotransmitter available for release, thereby impacting the activation of post-synaptic dopamine receptors. A cis-4-methoxy analog of a different azetidine series was identified as a potent inhibitor of VMAT2, with a Ki value of 24 nM. nih.gov

Analogous Compound ClassMolecular TargetBinding Affinity (Ki)Observed Effect
3-Aryl-3-arylmethoxy-azetidinesSerotonin Transporter (SERT)Low nanomolar to micromolarGenerally SERT selective over DAT nih.gov
3-Aryl-3-arylmethoxy-azetidinesDopamine Transporter (DAT)MicromolarModerate affinity observed for some analogs nih.gov
cis- and trans-Azetidine AnalogsVesicular Monoamine Transporter 2 (VMAT2)≤66 nMPotent inhibition of [3H]dopamine uptake nih.gov

Pre-clinical Studies on Antiviral Mechanisms of Action (e.g., against HCV NS5B, Norovirus, Ebola Virus Receptors)

While the broader class of azetidine derivatives has been investigated for potential antiviral properties, there are no specific pre-clinical studies on this compound against Hepatitis C Virus (HCV) NS5B, Norovirus, or Ebola Virus receptors. ontosight.ai General reviews of azetidine derivatives mention their exploration for antiviral applications, but specific data against these viruses for the compound is not available in the current body of scientific literature. ontosight.ai

Interaction with other Biological Systems and Pathways Relevant to Disease Pathogenesis

The demonstrated interaction of analogous 3-aryl-azetidine compounds with dopamine and serotonin transporters points to a significant role in modulating neurotransmitter systems. nih.gov Dysregulation of these systems is central to the pathogenesis of numerous neurological and psychiatric disorders. The ability of these compounds to act as dual DAT/SERT inhibitors has been suggested as a potential therapeutic strategy for psychostimulant dependence. nih.gov

The azetidine scaffold is considered a suitable replacement for the tropane (B1204802) scaffold found in other monoamine transporter ligands. nih.gov This suggests that this compound could have applications in conditions where the modulation of dopamine and serotonin levels is beneficial. The interaction with VMAT2, as seen with other azetidine analogs, is also highly relevant to disease pathogenesis, particularly in movement disorders. nih.gov

Advanced Analytical Method Development for Azetidine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry in pharmaceutical development. For azetidine (B1206935) derivatives, various chromatographic techniques are employed to achieve separation, identification, and quantification. The choice of technique often depends on the volatility, polarity, and structural characteristics of the analyte and its matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 3-(3-Methoxyphenyl)azetidine hydrochloride. The development of an HPLC method for such a compound would typically involve the optimization of several key parameters to achieve the desired separation and quantification.

Method Development: A typical reversed-phase HPLC (RP-HPLC) method would be the first choice for a polar compound like an amine hydrochloride. Key development steps include:

Column Selection: A C18 or C8 column is commonly used. For polar analytes, columns with enhanced polar retention or those designed for aqueous mobile phases are often preferred.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is standard. The pH of the buffer is critical for controlling the ionization state of the amine, which significantly impacts retention and peak shape. For amine compounds, a slightly acidic to neutral pH is often optimal. The gradient or isocratic elution profile would be developed to ensure adequate separation from impurities and degradation products.

Detection: Given the presence of a phenyl ring, UV detection is a suitable choice. The detection wavelength would be set at the absorbance maximum of the 3-methoxyphenyl (B12655295) chromophore to ensure high sensitivity.

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. nih.gov Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govnih.gov

For chiral molecules like many substituted azetidines, enantioselective HPLC is crucial. This is often achieved using chiral stationary phases (CSPs). For example, in the analysis of related chiral intermediates, a Chiralcel OJ-H column, which is based on cellulose (B213188) tris-(4-methyl benzoate), has been successfully used. nih.govresearchgate.net The mobile phase for such separations often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol, and may include additives like trifluoroacetic acid or triethylamine (B128534) to improve peak shape. nih.gov

Table 1: Illustrative HPLC Method Parameters for Chiral Azetidine-Related Compounds

ParameterCondition for Phenyl-Lactic Acid (Analogue) nih.govCondition for Mexiletine Acetamide (Analogue) nih.gov
ColumnChiralcel OJ-H (250 x 4.6 mm, 5 µm)Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane:Isopropanol (90:10) with 0.1% TFAHexane:Isopropanol (95:5) with 0.1% TEA
Flow Rate0.5 mL/min0.5 mL/min
DetectionUV at 261 nmUV at 254 nm
Temperature25 °C25 °C

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC. This technology offers significant advantages in terms of speed, resolution, and sensitivity. For the analysis of this compound, especially at trace levels (e.g., in biological fluids or as residues on manufacturing equipment), UPLC is a highly valuable tool. nih.gov

The higher efficiency of UPLC columns leads to sharper and narrower peaks, which enhances resolution and improves the signal-to-noise ratio, thereby lowering detection and quantification limits. nih.gov A UPLC method for determining trace residues of duloxetine (B1670986) hydrochloride, another amine hydrochloride, demonstrated a limit of quantification (LOQ) of 0.02 µg/mL. nih.gov The development process for a UPLC method is analogous to HPLC but requires instrumentation capable of handling the higher backpressures. The reduced analysis time is a major benefit, allowing for higher sample throughput.

Table 2: Example UPLC Method Validation Data for an Amine Hydrochloride (Duloxetine HCl) nih.gov

Validation ParameterResult
Linearity Range0.02 to 5.0 µg/mL
Correlation Coefficient (r²)0.999
Limit of Detection (LOD)0.006 µg/mL
Limit of Quantification (LOQ)0.02 µg/mL
Precision (%RSD)<1.5%
Accuracy (Recovery)>80% from various surfaces

Gas Chromatography (GC) is best suited for analytes that are volatile or can be made volatile through derivatization. While this compound itself is a salt and thus non-volatile, GC can be an essential tool for analyzing volatile synthetic intermediates or impurities that may be present.

For amine hydrochlorides, a common GC approach involves the in-situ regeneration of the free, more volatile amine in the heated injection port of the chromatograph. oup.comdocumentsdelivered.com This can be achieved by injecting an aqueous or organic solution of the salt. Alternatively, derivatization is a powerful strategy to increase the volatility and improve the chromatographic properties of amines. researchgate.net Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). researchgate.net The use of a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can provide high selectivity and sensitivity for amine-containing compounds. researchgate.net

Care must be taken during GC analysis of amines, as interactions with active sites (e.g., free silanol (B1196071) groups) on the column or liner can lead to peak tailing and poor reproducibility. The use of specialized columns designed for amine analysis or deactivation of the injector liner is often necessary. researchgate.net

Sample Preparation Strategies for Complex Biological or Synthetic Matrices

Effective sample preparation is a critical step to isolate the analyte of interest from interfering components in the matrix, thereby improving the accuracy and reliability of the analysis. chromatographyonline.com This is especially important for biological samples like plasma, urine, or tissue homogenates, which contain high levels of proteins, salts, and phospholipids. chromatographyonline.com

Common sample preparation techniques include:

Protein Precipitation (PP): This is a simple and fast method where an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the biological sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While effective for removing most proteins, it offers limited cleanup and can result in significant matrix effects. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase). For an amine like 3-(3-Methoxyphenyl)azetidine, the sample pH is adjusted to a basic value to deprotonate the amine, making it more soluble in an organic solvent. This technique provides a cleaner extract than PP. rsc.org

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent packed in a cartridge or plate to retain the analyte while the matrix components are washed away. chromatographyonline.com For a compound like this compound, a cation-exchange or a reversed-phase sorbent could be used. Step-wise elution with different solvents allows for significant cleanup and concentration of the analyte. rsc.org

For synthetic matrices, which may contain unreacted starting materials, reagents, and by-products, sample preparation might involve simple dilution in a suitable solvent, filtration, or a liquid-liquid extraction to remove unwanted components before chromatographic analysis.

Chemometric Approaches in Analytical Data Interpretation and Quality Control

Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In the context of analytical method development for azetidine research, chemometrics can be a powerful tool for data interpretation and quality control. nih.gov

Experimental Design (DoE): DoE can be used during method development to efficiently optimize chromatographic conditions. By systematically varying multiple factors (e.g., mobile phase composition, pH, temperature) simultaneously, the optimal conditions for separation can be identified with a minimal number of experiments. mdpi.com

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that can be used to visualize complex datasets. oup.com For example, it can be applied to full chromatographic profiles to compare different batches of a synthetic product. Deviations from a "golden batch" profile, which might indicate the presence of new impurities or changes in the impurity profile, can be easily detected. nih.gov This provides a more objective and comprehensive assessment than traditional peak-by-peak comparison.

Multivariate Statistical Process Control (MSPC): By building a PCA model of chromatograms from a process under normal operating conditions, MSPC can be used for real-time quality control. nih.gov Any new chromatogram that falls outside the established model can be flagged as a deviation, allowing for rapid investigation. This approach is particularly useful for detecting subtle changes or the appearance of co-eluting impurities that might be missed by visual inspection. nih.gov

The integration of these chemometric tools allows for a more thorough understanding of the analytical data, leading to more robust and reliable quality control throughout the research and development process of compounds like this compound. mdpi.com

Future Research Directions and Research Gaps

Development of Novel Synthetic Routes for Diverse Azetidine (B1206935) Scaffolds

The synthesis of azetidines, including 3-(3-Methoxyphenyl)azetidine hydrochloride, presents ongoing challenges due to the inherent ring strain of the four-membered heterocycle. medwinpublishers.com Future research must prioritize the development of more efficient, versatile, and scalable synthetic routes to generate a wider diversity of azetidine-based scaffolds. researchgate.netnih.gov Current methods often rely on intramolecular cyclization of 1,3-amino alcohols or 1,3-halo amines, [2+2] cycloadditions, ring contractions of larger heterocycles, or ring expansions of aziridines. magtech.com.cnresearchgate.netrsc.org However, these strategies can be limited by low yields and poor functional group tolerance. researchgate.net

Key areas for future synthetic exploration include:

Photochemical Strategies: The use of visible light-mediated reactions, such as the aza Paternò-Büchi reaction, offers a promising avenue for the efficient and scalable synthesis of densely functionalized azetidines with tunable regio- and stereochemistry. chemrxiv.org

Catalytic Methods: Developing novel catalytic systems, including those based on transition metals like palladium, can facilitate more efficient C-N and C-C bond formations for constructing the azetidine ring. magtech.com.cn

Flow Chemistry: Transitioning from batch to continuous flow synthesis could overcome scalability issues, improve reaction control, and enhance safety for certain synthetic transformations.

Strain-Release Homologation: The use of highly strained intermediates, such as azabicyclo[1.1.0]butanes, allows for the introduction of diverse functionalities into the azetidine core under mild conditions. rsc.org

A significant goal is the creation of diverse chemical libraries based on the azetidine core, incorporating various fused, bridged, and spirocyclic ring systems. nih.govacs.org This structural diversity is crucial for exploring a wider range of biological targets and optimizing drug-like properties. researchgate.net

Application of Artificial Intelligence and Machine Learning in Azetidine Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of azetidine-based compounds. mdpi.com These computational tools can significantly accelerate the traditionally slow and costly drug development process by improving efficiency and predictive accuracy. mednexus.orgresearchgate.net

Future applications of AI/ML in azetidine research include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel azetidine derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new azetidine-based molecules with desired pharmacological profiles tailored to specific biological targets. nih.gov These models can explore a vast chemical space to identify novel and potent compounds. nih.gov

Synthetic Route Prediction: AI can analyze complex reaction networks to predict optimal synthetic pathways for complex azetidine targets, streamlining their chemical synthesis. nih.gov

Lead Optimization: By analyzing structure-activity relationships (SAR) within large datasets, ML can guide the modification of lead compounds like this compound to enhance potency and selectivity while minimizing off-target effects. nih.gov

The integration of AI and ML promises to make the exploration of azetidine chemical space more efficient and data-driven, ultimately accelerating the journey from hit identification to clinical candidate. mdpi.commednexus.org

Exploration of Novel Pharmacological Modalities beyond Current Known Targets

While azetidine derivatives have been investigated for a range of biological activities, including as GABA uptake inhibitors, STAT3 inhibitors, and FFA2 antagonists, there is a vast, unexplored landscape of potential pharmacological targets. acs.orgresearchgate.netnih.gov The rigid, three-dimensional structure of the azetidine ring makes it a unique scaffold that can interact with biological targets in novel ways. acs.org

Future research should focus on screening this compound and other diverse azetidine libraries against a broader array of biological targets to uncover new therapeutic applications. Potential areas of exploration include:

Target ClassRationale for ExplorationPotential Therapeutic Area
Protein-Protein Interactions (PPIs) The constrained conformation of azetidines may be ideal for disrupting specific PPIs implicated in disease.Oncology, Immunology
Epigenetic Targets Azetidine scaffolds could be designed to target enzymes involved in epigenetic modification, such as histone methyltransferases or demethylases.Oncology, Neurological Disorders
Ion Channels The unique stereochemistry of azetidines could lead to novel modulators of specific ion channels.Cardiovascular Disease, Pain
Antimicrobial Targets Recent studies have shown azetidines possess potent bactericidal activity against multidrug-resistant bacteria by inhibiting mycolic acid biosynthesis, a previously uncharacterized mechanism. acs.orgInfectious Diseases

By moving beyond established targets, researchers may identify first-in-class medicines. This requires high-throughput screening campaigns and sophisticated biological assays to elucidate the mechanisms of action for any newly identified activities.

Addressing Challenges in the Scalable Synthesis of Complex Azetidine Derivatives

A major bottleneck in the development of azetidine-based therapeutics is the difficulty of producing these compounds on a large scale. chemrxiv.org The synthesis of densely functionalized azetidines is often challenging, which has historically limited their exploration in drug discovery. researchgate.net The inherent ring strain not only complicates the synthesis but can also lead to stability issues, particularly with certain substitution patterns. medwinpublishers.comacs.org

Addressing these challenges is critical for the clinical and commercial viability of compounds like this compound. Key research priorities include:

Process Optimization: Developing robust and reproducible synthetic processes that minimize the use of hazardous reagents and expensive catalysts.

Purification Strategies: Establishing efficient methods for purifying azetidine intermediates and final products, as their unique physicochemical properties can complicate standard purification techniques. acs.org

Stereochemical Control: For chiral azetidines, developing scalable methods to control stereochemistry is essential, as different enantiomers can have vastly different biological activities.

Development of Stable Intermediates: Identifying and creating stable, easily handled intermediates that can be produced in large quantities and later converted into a variety of final products.

Overcoming these hurdles will require close collaboration between medicinal chemists and chemical engineers to translate laboratory-scale syntheses into commercially viable manufacturing processes.

Integration of Multi-Omics Data for Comprehensive Understanding of Azetidine Biological Interactions

To fully understand the biological effects of azetidine compounds, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how these molecules interact with complex biological systems. nih.govrsc.org

This multi-omics approach can help to:

Elucidate Mechanism of Action: By observing changes across different molecular layers (genes, proteins, metabolites) following treatment with an azetidine compound, researchers can build a comprehensive picture of its mechanism of action and identify primary targets and downstream effects. nih.gov

Identify Biomarkers: Multi-omics data can help identify biomarkers that predict a patient's response to an azetidine-based therapy, paving the way for personalized medicine. researchgate.net

Uncover Off-Target Effects: A systems-level view can reveal unintended interactions and potential toxicities that might be missed by conventional single-target assays. nih.gov

Disease Subtyping: Analyzing multi-omics data from patient populations can help identify disease subtypes that are most likely to respond to a particular azetidine derivative. mdpi.com

The application of advanced data integration tools and bioinformatic pipelines will be essential to manage and interpret the large and complex datasets generated by multi-omics studies. researchgate.netmdpi.com This comprehensive understanding of biological interactions is crucial for the successful clinical development of novel azetidine-based therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methoxyphenyl)azetidine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors like 3-methoxyphenylhydrazine hydrochloride ( ) or functionalization of azetidine scaffolds. For example, outlines three methods for synthesizing structurally similar azetidine derivatives:

  • Method 1 : Use of triethylamine and HCl in methanol at 0–25°C for 12 hours.
  • Method 2 : Hydrogenation with Pd(O) in ethanol under reflux.
  • Method 3 : Acidic hydrolysis of intermediates.
    • Key factors include solvent choice (polar aprotic solvents enhance cyclization), temperature control (low temps reduce side reactions), and catalyst selection. Yields can vary by 15–30% depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Analyze proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, azetidine ring protons at δ 3.0–4.2 ppm).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water ( ). Retention time comparison against standards ensures purity.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 198.6 for C10H12ClNO) .

Q. What solubility properties are critical for formulating this compound in biological assays?

  • Methodological Answer : Solubility varies by solvent:

  • Aqueous buffers : Poor solubility (<1 mg/mL) due to hydrochloride salt; adjust pH or use co-solvents (e.g., DMSO ≤5%).
  • Organic solvents : Highly soluble in methanol (38.9 mg/mL) and ethanol (84.2 mg/mL) ( ). Pre-dissolve in DMSO for in vitro studies to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR data?

  • Methodological Answer : Contradictions often arise from:

  • HPLC limitations : UV-inactive impurities (e.g., salts) may go undetected. Use evaporative light scattering detectors (ELSD) for non-chromophoric species.
  • NMR integration errors : Overlapping peaks (e.g., azetidine ring protons) can skew purity estimates. Apply 2D NMR (HSQC, COSY) to resolve ambiguities.
  • Cross-validation : Combine LC-MS to correlate chromatographic peaks with molecular weights .

Q. What strategies optimize the enantiomeric purity of this compound for chiral studies?

  • Methodological Answer :

  • Chiral resolution : Use chiral stationary phases (CSPs) in HPLC, such as amylose-based columns ( ).
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during cyclization to control stereochemistry.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess (ee) ≥98% .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic profile?

  • Methodological Answer : Fluorination at the azetidine ring (e.g., 3-(difluoromethyl)azetidine hydrochloride, ) increases metabolic stability by reducing CYP450 oxidation. Key parameters:

  • LogP : Fluorine substitution lowers lipophilicity (ΔLogP ≈ −0.5), improving aqueous solubility.
  • Plasma protein binding : Use surface plasmon resonance (SPR) to assess binding affinity changes.
  • In vivo half-life : Radiolabeled analogs (e.g., ³H/¹⁴C) track clearance rates in rodent models .

Q. What are the best practices for mitigating hydrolysis of the azetidine ring during long-term storage?

  • Methodological Answer : Hydrolysis risks increase under acidic/humid conditions. Mitigation strategies:

  • Storage : Use desiccants (silica gel) at −20°C in amber vials to block light and moisture.
  • Formulation : Lyophilize with stabilizers (trehalose or mannitol) for aqueous compatibility.
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 3 months) with periodic HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.